![molecular formula C6H7BrN2O B2859525 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine CAS No. 1779970-02-3](/img/structure/B2859525.png)
3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[4,3-c][1,4]oxazine is a class of compounds that belong to the larger family of imidazoles. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the ring contains nitrogen (N), oxygen (O), and carbon © atoms. The “3-bromo” part of the name indicates that a bromine (Br) atom is attached to the third carbon in the ring .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the imidazole ring, followed by the introduction of the oxazine ring. The bromine atom is typically introduced through a process known as bromination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxazine rings, with a bromine atom attached. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
As a brominated compound, “3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine” could potentially undergo various reactions. For example, it might participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might make the compound denser and more polar than its non-brominated counterpart .Wissenschaftliche Forschungsanwendungen
Antitubercular Properties
Compounds related to 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine, such as nitroimidazoles, have been extensively explored for their potential use as new antituberculars. These compounds exhibit excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. The structural requirement for aerobic activity includes an oxygen atom at the 2-position of the imidazole ring. Modifications to this structure, such as replacing the benzylic oxygen at the 6-position with nitrogen, have shown to slightly improve potency. These studies highlight the importance of the nitroimidazole moiety and its structural analogs in the development of antitubercular treatments (Kim et al., 2009).
Synthesis and Properties of Imidazo[4,3-c][1,4]oxazine Derivatives
The synthesis and properties of derivatives of imidazo[4,3-c][1,4]oxazine, such as 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides, have been explored. These compounds were synthesized through the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides, demonstrating the versatility of imidazo[4,3-c][1,4]oxazine derivatives in synthesizing new heterocyclic compounds with potential biological activities (Demchenko et al., 2003).
Anticancer and Antimicrobial Activities
The exploration of imidazo[4,3-c][1,4]oxazine derivatives extends to their potential anticancer and antimicrobial activities. For instance, the synthesis and evaluation of 3H-imidazo[4,5-b] pyridine derivatives have shown promising results in antimicrobial and anticancer screenings. These derivatives exhibit significant antibacterial activity and have shown prominent anticancer activity against breast cancer cell lines, MCF-7 and BT-474. Such findings indicate the potential of imidazo[4,3-c][1,4]oxazine derivatives as scaffolds for the development of new therapeutic agents (Shelke et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Eigenschaften
IUPAC Name |
3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-8-3-5-4-10-2-1-9(5)6/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHEHFPFAHCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.